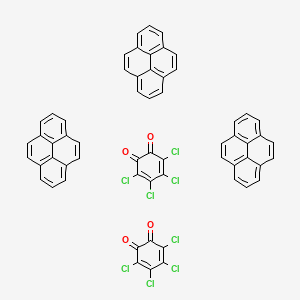
Pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione is a compound that combines the properties of pyrene and tetrachlorocyclohexa-3,5-diene-1,2-dione Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties, while tetrachlorocyclohexa-3,5-diene-1,2-dione is a chlorinated derivative of cyclohexadiene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione typically involves the chlorination of pyrene followed by cyclization. One common method involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired positions on the pyrene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various chlorinated and dechlorinated derivatives, as well as functionalized pyrene compounds with different substituents.
Aplicaciones Científicas De Investigación
Pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential use in drug development and as a diagnostic tool due to its fluorescent properties.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with nucleic acids, proteins, and other biomolecules.
Pathways Involved: It may exert its effects through mechanisms such as intercalation into DNA, inhibition of enzyme activity, and modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrachlorobenzene: A chlorinated benzene derivative with similar chlorination patterns.
3,4,5,6-Tetrachlorocyclohexa-3,5-diene-1,2-diol: A related compound with hydroxyl groups instead of carbonyl groups.
Uniqueness
Pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione is unique due to its combination of pyrene’s aromatic properties and the chlorinated cyclohexadiene structure
Propiedades
Número CAS |
922737-26-6 |
|---|---|
Fórmula molecular |
C60H30Cl8O4 |
Peso molecular |
1098.5 g/mol |
Nombre IUPAC |
pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/3C16H10.2C6Cl4O2/c3*1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14;2*7-1-2(8)4(10)6(12)5(11)3(1)9/h3*1-10H;; |
Clave InChI |
NYTWKLJNCYCUTC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2.C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2.C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2.C1(=C(C(=O)C(=O)C(=C1Cl)Cl)Cl)Cl.C1(=C(C(=O)C(=O)C(=C1Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


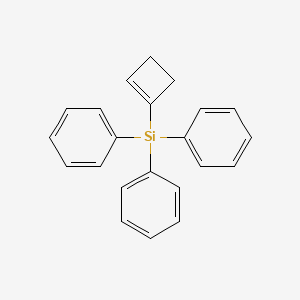
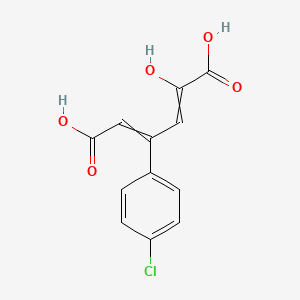
![[1-(Diphenylphosphoryl)propyl]propanedinitrile](/img/structure/B14191823.png)
![7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole](/img/structure/B14191825.png)

![1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate](/img/structure/B14191841.png)
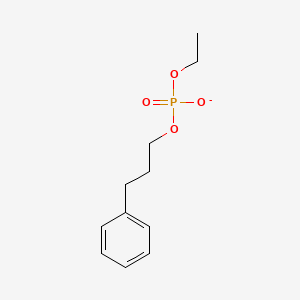
![N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine](/img/structure/B14191849.png)

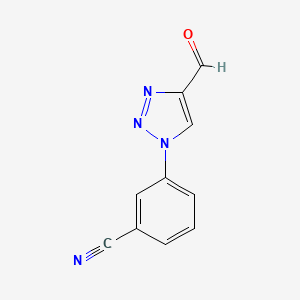

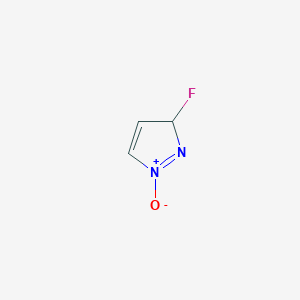
![Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)-](/img/structure/B14191875.png)
![1-Bromo-2-[dibromo(fluoro)methyl]cyclohexane](/img/structure/B14191885.png)
